5-methyl-1-(naphthalen-1-ylmethyl)-3-nitro-1H-pyrazole
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Overview
Description
5-methyl-1-(naphthalen-1-ylmethyl)-3-nitro-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with a methyl group at the 5-position, a naphthylmethyl group at the 1-position, and a nitro group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-1-(naphthalen-1-ylmethyl)-3-nitro-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For example, acetylacetone can react with hydrazine hydrate to form 3,5-dimethylpyrazole.
Naphthylmethyl Substitution: The naphthylmethyl group can be introduced through a nucleophilic substitution reaction. This can be achieved by reacting 3,5-dimethylpyrazole with naphthylmethyl chloride in the presence of a base such as potassium carbonate.
Nitration: The final step involves the nitration of the pyrazole ring. This can be done using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 3-position.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle hazardous reagents such as nitric acid and sulfuric acid.
Chemical Reactions Analysis
Types of Reactions
5-methyl-1-(naphthalen-1-ylmethyl)-3-nitro-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The methyl group at the 5-position can be substituted with other functional groups through electrophilic substitution reactions.
Coupling Reactions: The naphthylmethyl group can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon catalyst.
Substitution: Electrophiles such as halogens, in the presence of a Lewis acid catalyst.
Coupling Reactions: Palladium catalysts, boronic acids, or alkenes.
Major Products Formed
Reduction: 5-Methyl-1-(naphthylmethyl)-3-aminopyrazole.
Substitution: Various substituted pyrazoles depending on the electrophile used.
Coupling: Complex aromatic compounds with extended conjugation.
Scientific Research Applications
5-methyl-1-(naphthalen-1-ylmethyl)-3-nitro-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders or cancer.
Materials Science: The compound’s aromatic structure makes it suitable for use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds, which are valuable in various chemical research and industrial applications.
Mechanism of Action
The mechanism of action of 5-methyl-1-(naphthalen-1-ylmethyl)-3-nitro-1H-pyrazole depends on its specific application:
Biological Activity: If used as a pharmaceutical agent, it may interact with specific molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components.
Materials Science: In electronic applications, the compound’s conjugated system allows it to participate in charge transport processes, contributing to the efficiency of devices like OLEDs.
Comparison with Similar Compounds
Similar Compounds
5-Methyl-1-(naphthylmethyl)-3-aminopyrazole: Similar structure but with an amino group instead of a nitro group.
5-Methyl-1-(phenylmethyl)-3-nitropyrazole: Similar structure but with a phenylmethyl group instead of a naphthylmethyl group.
3-Nitro-1-(naphthylmethyl)pyrazole: Similar structure but without the methyl group at the 5-position.
Uniqueness
5-methyl-1-(naphthalen-1-ylmethyl)-3-nitro-1H-pyrazole is unique due to the combination of its substituents, which confer specific chemical and physical properties. The presence of the naphthylmethyl group enhances its aromaticity and potential for electronic applications, while the nitro group provides a site for further chemical modifications.
Properties
IUPAC Name |
5-methyl-1-(naphthalen-1-ylmethyl)-3-nitropyrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2/c1-11-9-15(18(19)20)16-17(11)10-13-7-4-6-12-5-2-3-8-14(12)13/h2-9H,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNCDOTFEGRPTNH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2=CC=CC3=CC=CC=C32)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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